N-methyl-1-quinolin-8-ylmethanamine;oxalic acid
Overview
Description
N-methyl-1-quinolin-8-ylmethanamine; oxalic acid is a compound that combines N-methyl-1-quinolin-8-ylmethanamine with oxalic acid. N-methyl-1-quinolin-8-ylmethanamine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-quinolin-8-ylmethanamine typically involves the reaction of quinoline derivatives with methylating agents under controlled conditions. One common method is the alkylation of quinoline with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of N-methyl-1-quinolin-8-ylmethanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-quinolin-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-alkylated quinoline derivatives.
Scientific Research Applications
N-methyl-1-quinolin-8-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-methyl-1-quinolin-8-ylmethanamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-methyl-1-quinolin-8-ylmethanamine.
8-Hydroxyquinoline: A derivative with hydroxyl substitution at the 8th position.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
N-methyl-1-quinolin-8-ylmethanamine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRZDCAFOAKDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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